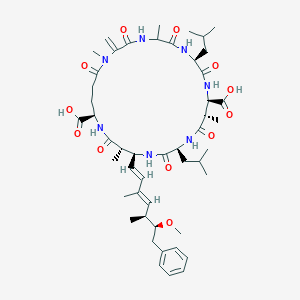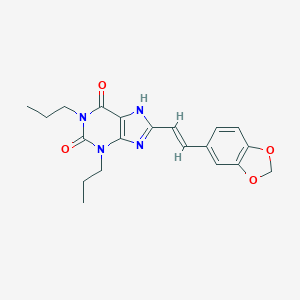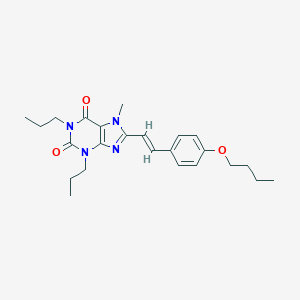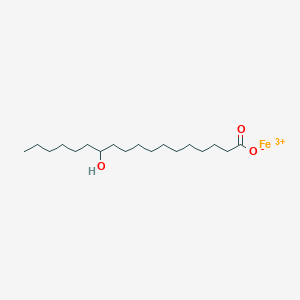
12-Hydroxyoctadecanoate;iron(3+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
12-Hydroxyoctadecanoate;iron(3+) is a complex that has been extensively studied for its potential applications in scientific research. This complex is formed by the binding of iron(3+) ions with 12-hydroxyoctadecanoate, a fatty acid that is naturally present in various biological systems. The resulting complex has been found to exhibit several interesting properties that make it useful for a wide range of applications.
Wirkmechanismus
The mechanism of action of 12-Hydroxyoctadecanoate;iron(3+) is complex and not fully understood. However, it is believed that the complex interacts with various biomolecules through the iron(3+) ion and the 12-hydroxyoctadecanoate ligand. The complex has been found to exhibit metal chelation properties, which can lead to the formation of stable complexes with various metal ions. Additionally, the complex has been shown to exhibit antioxidant activity, which may be due to its ability to scavenge free radicals and prevent oxidative damage.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 12-Hydroxyoctadecanoate;iron(3+) have been studied extensively. The complex has been found to exhibit several interesting properties such as antioxidant activity, metal chelation, and membrane stabilization, which make it useful for studying various biological processes. Additionally, the complex has been shown to exhibit anti-inflammatory activity, which may be due to its ability to modulate the immune response.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 12-Hydroxyoctadecanoate;iron(3+) in lab experiments include its ability to interact with various biomolecules, its antioxidant and metal chelation properties, and its ability to stabilize biological membranes. Additionally, the complex is relatively easy to synthesize and purify, making it a convenient reagent for various experiments. However, the limitations of using the complex include its potential toxicity and the need for careful handling due to the presence of iron(3+) ions.
Zukünftige Richtungen
There are several future directions for research on 12-Hydroxyoctadecanoate;iron(3+). One area of interest is in the development of new methods for synthesizing and purifying the complex, which could lead to improved yields and purity. Additionally, further studies are needed to fully understand the mechanism of action of the complex and its interactions with various biomolecules. Finally, the potential applications of the complex in various fields such as medicine, biotechnology, and environmental science should be explored further.
Synthesemethoden
The synthesis method for 12-Hydroxyoctadecanoate;iron(3+) involves the reaction of iron(3+) salts with 12-hydroxyoctadecanoic acid. The reaction is typically carried out in an organic solvent such as chloroform or methanol, and the resulting complex is purified using various chromatographic techniques. The purity and yield of the complex can be optimized by adjusting the reaction conditions and the purification methods used.
Wissenschaftliche Forschungsanwendungen
The 12-Hydroxyoctadecanoate;iron(3+) complex has been extensively studied for its potential applications in scientific research. One of the main areas of interest is in the field of biochemistry, where the complex has been shown to interact with various biomolecules such as proteins, lipids, and nucleic acids. The complex has been found to exhibit several interesting properties such as antioxidant activity, metal chelation, and membrane stabilization, which make it useful for studying various biological processes.
Eigenschaften
CAS-Nummer |
145401-57-6 |
|---|---|
Produktname |
12-Hydroxyoctadecanoate;iron(3+) |
Molekularformel |
C18H35FeO3+2 |
Molekulargewicht |
355.3 g/mol |
IUPAC-Name |
12-hydroxyoctadecanoate;iron(3+) |
InChI |
InChI=1S/C18H36O3.Fe/c1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21;/h17,19H,2-16H2,1H3,(H,20,21);/q;+3/p-1 |
InChI-Schlüssel |
LMJGAJMSWWYLRO-UHFFFAOYSA-M |
SMILES |
CCCCCCC(CCCCCCCCCCC(=O)[O-])O.[Fe+3] |
Kanonische SMILES |
CCCCCCC(CCCCCCCCCCC(=O)[O-])O.[Fe+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(2S,3S,4R,5R,6S)-2-Methyl-5-[(2S)-2-methylbutanoyl]oxy-6-[[(1S,3R,4S,5R,6R,8R,10S,22S,23R,24R)-4,5,23-trihydroxy-24-(hydroxymethyl)-6-methyl-20-oxo-10-pentyl-2,7,9,21,25-pentaoxatricyclo[20.3.1.03,8]hexacosan-26-yl]oxy]-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (2S)-2-methylbutanoate](/img/structure/B233572.png)
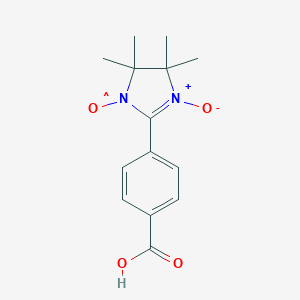
![6-[[11-Carboxy-9-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[4,5-dihydroxy-6-(hydroxymethyl)-2-(2,4,5-trihydroxy-6-methyloxan-3-yl)oxyoxan-3-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B233581.png)
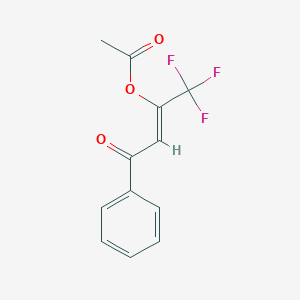
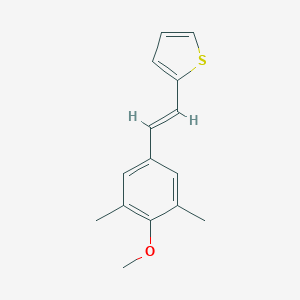
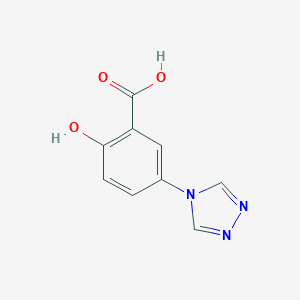
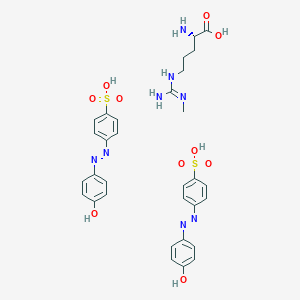
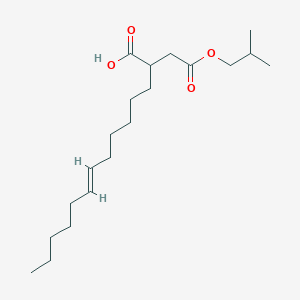
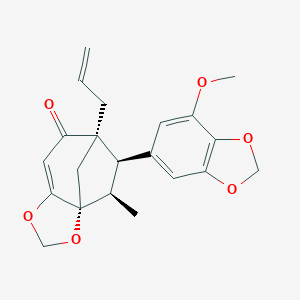
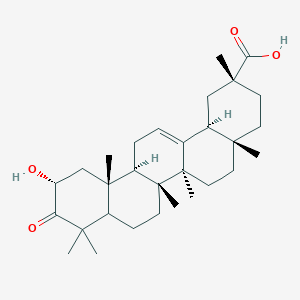
![N-[(2S,3S,4R,5S,6R)-2-[(2S,3S,4S,5S,6R)-4,5-dihydroxy-6-(methoxymethyl)-2-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-nitrophenoxy)oxan-2-yl]methoxy]oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B233728.png)
